

2-Quinoxalinecarboxylic Acid: A Technical Guide for Drug Discovery and Development

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Compound of Interest

Compound Name: 2-Quinoxalinecarboxylic acid

Cat. No.: B048679

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

Identifier	Value
InChIKey	UPUZGXILYFKSGE-UHFFFAOYSA-N
SMILES	<chem>O=C(O)c1ncc2ccccc2n1</chem> [1]

Introduction

2-Quinoxalinecarboxylic acid is a heterocyclic compound featuring a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring.[2][3] This scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[3][4] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] This technical guide provides an in-depth overview of **2-quinoxalinecarboxylic acid**, its derivatives, their synthesis, and their potential applications in drug discovery and development.

Biological Activities and Quantitative Data

Derivatives of **2-quinoxalinecarboxylic acid** have been extensively studied for their therapeutic potential. The following tables summarize key quantitative data from various studies.

Anticancer Activity

Quinoxaline derivatives have shown promising results as anticancer agents, often by inducing apoptosis and cell cycle arrest.[\[7\]](#)

Compound	Cell Line	IC50 (μM)	Reference
Quinoxaline-2-carboxylic acid	MCF7 (breast cancer)	Significant growth inhibition	[6]
Quinoxaline-2-carboxylic acid	HELA (cervical cancer)	Significant cytotoxicity	[6]
Compound 1 (Pim-1 inhibitor)	KU812 (chronic myeloid leukemia)	Antitumor activity at micromolar concentrations	[8]

Antimycobacterial Activity

Certain derivatives of **2-quinoxalinecarboxylic acid** 1,4-dioxides have demonstrated potent activity against *Mycobacterium tuberculosis*.[\[9\]](#)[\[10\]](#)

Compound	Strain	MIC (μg/mL)	Reference
Compound 4 (1,4-dioxide derivative)	M. tuberculosis	1.25	[9] [10]

AMPA Receptor Antagonism

Quinoxaline derivatives are well-known competitive antagonists of the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system. This activity makes them potential therapeutic agents for neurological disorders like epilepsy and cerebral ischemia.[\[11\]](#)

Compound	Receptor	IC50 (μM)	Reference
PNQX	AMPA	0.063	[12]
PNQX	GlyN	0.37	[12]
Sarcosine analogue 9	AMPA	0.14	[12]
Sarcosine analogue 9	GlyN	0.47	[12]
Compound 29p (GRA-293)	AMPA-R	High potency and selectivity in vitro	[13]

Experimental Protocols

General Synthesis of Quinoxaline-2-carboxamides

This protocol describes a general method for the synthesis of quinoxalin-2-carboxamides from **2-quinoxalinecarboxylic acid**.[\[14\]](#)

Materials:

- **2-Quinoxalinecarboxylic acid**
- Desired amine
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
- 1-Hydroxybenzotriazole (HOBt)
- Inert solvent (e.g., DMF or DCM)
- Inert atmosphere (e.g., Nitrogen)

Procedure:

- Dissolve **2-quinoxalinecarboxylic acid** in the chosen inert solvent under an inert atmosphere.

- Add EDC·HCl and HOBT to the solution and stir for a few minutes to activate the carboxylic acid.
- Add the desired amine to the reaction mixture.
- Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization to yield the pure quinoxalin-2-carboxamide.

Synthesis of N-(6-(1-isopropyl-1H-pyrazole-5-yl)pyridine-2-yl) quinoxaline-2-carboxamide (ASK1 Inhibitor)

This protocol outlines the synthesis of a specific quinoxaline derivative that acts as an ASK1 inhibitor.^[15]

Materials:

- **2-Quinoxalinecarboxylic acid** (1.0 equiv.)
- 6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-amine (1.0 equiv.)
- Propanephosphonic acid anhydride (T3P) (50.0% solution in ethyl acetate, 4.0 equiv.)
- Triethylamine (Et₃N) (7.0 equiv.)
- Dichloromethane (DCM)

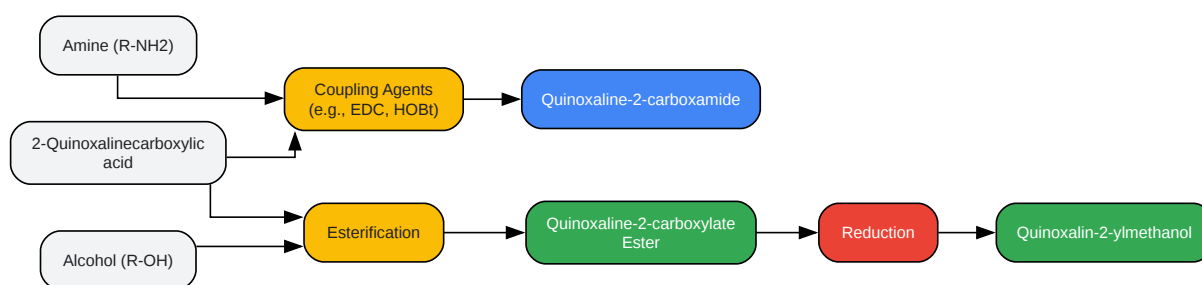
Procedure:

- Dissolve **2-quinoxalinecarboxylic acid** and 6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-amine in DCM and stir at 0 °C under a dry argon atmosphere.
- Add Et₃N and T3P to the solution.
- Stir the reaction mixture at room temperature for 8 hours.
- Monitor the reaction progress by TLC.
- After completion, dilute the solution with DCM.
- Extract the mixed solution with water (3 x 20 ml) and NaHCO₃ solution (3 x 20 ml).
- Separate the organic layer, dry it with anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
- The final product can be further purified if necessary.

Signaling Pathways and Workflows

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] The following diagram illustrates a general synthetic workflow for producing various quinoxaline derivatives from **2-quinoxalinecarboxylic acid**.

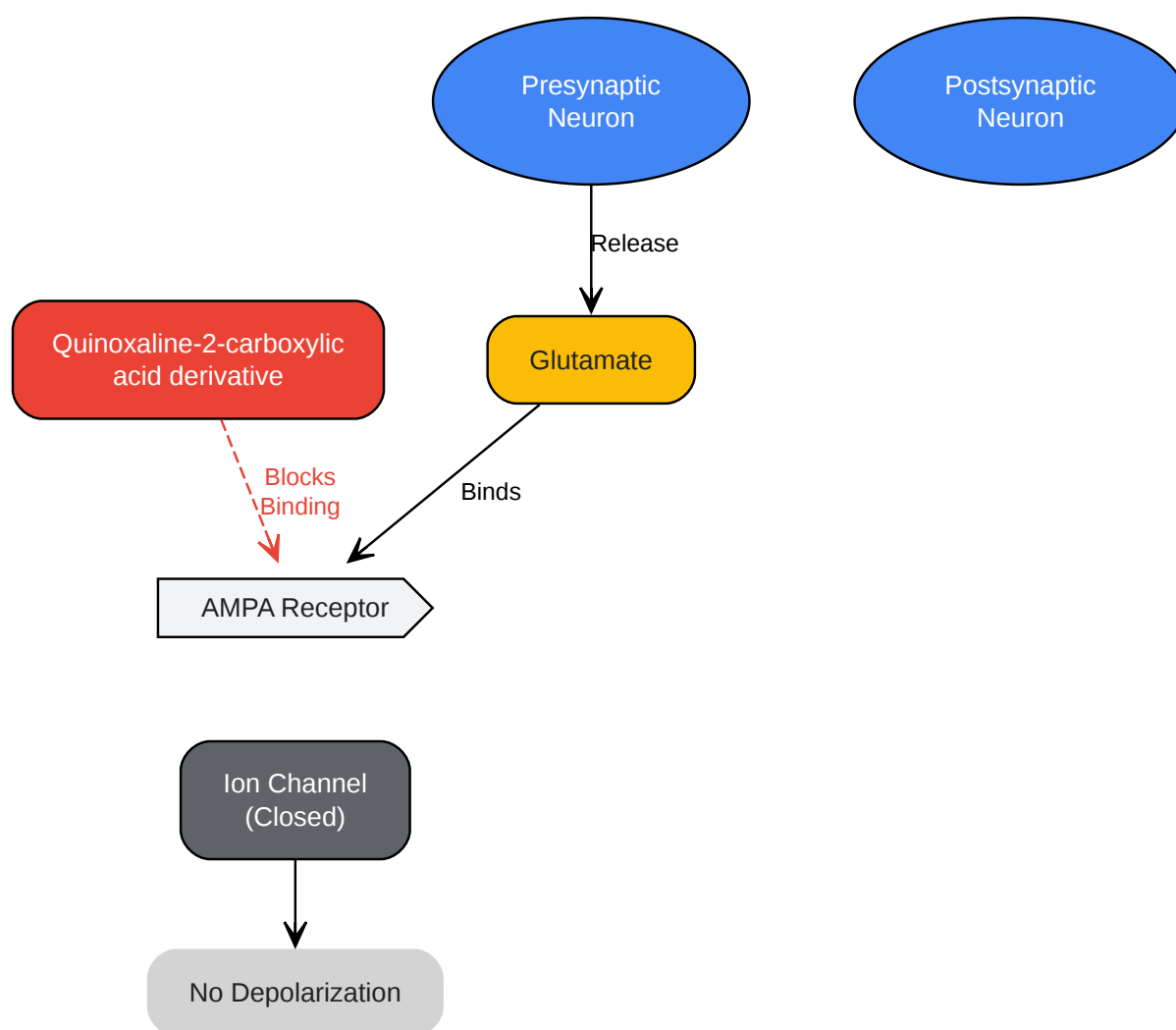


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Caption: General synthetic routes for derivatives of **2-Quinoxalinecarboxylic acid**.

Mechanism of Action: AMPA Receptor Antagonism

Quinoxaline-2-carboxylic acid derivatives are notable for their activity as competitive antagonists at the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.^[11]^[13] This receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system.



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Caption: Competitive antagonism of the AMPA receptor by a quinoxaline derivative.

Conclusion

2-Quinoxalinecarboxylic acid and its derivatives represent a versatile and promising scaffold in the field of drug discovery.[5] Their diverse biological activities, including significant anticancer, antimycobacterial, and neuroprotective properties, underscore their potential for the development of novel therapeutics.[4][5][10] The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship studies. Further research into the optimization of these derivatives could lead to the development of potent and selective drug candidates for a range of diseases.

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References

1. 2-Quinoxalinecarboxylic acid 97 879-65-2 [sigmaaldrich.com]
2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
5. chemimpex.com [chemimpex.com]
6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
7. benchchem.com [benchchem.com]
8. Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
9. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
10. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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